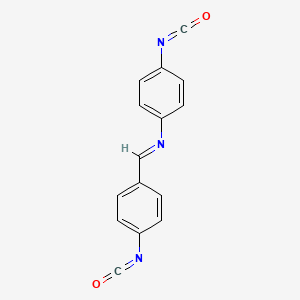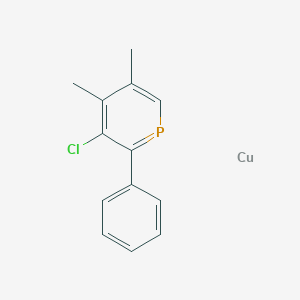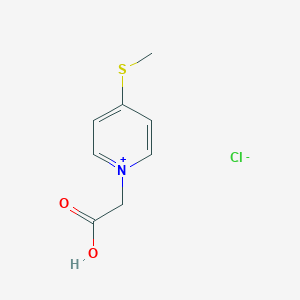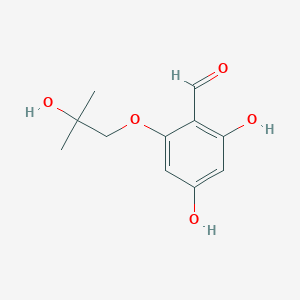
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is a polyacetylene compound characterized by its unique structure consisting of alternating triple bonds within a cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne typically involves the cyclization of linear polyynes. One common method is the Glaser coupling reaction, where terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant such as oxygen. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr)
Oxidant: Molecular oxygen (O₂)
Industrial Production Methods
Industrial production of this compound may involve large-scale Glaser coupling reactions with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diketones or diols.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) to convert triple bonds to single bonds, yielding cycloicosane.
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂) to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO)
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure
Substitution: Br₂ or Cl₂ in an inert solvent like carbon tetrachloride (CCl₄)
Major Products
Oxidation: Diketones, diols
Reduction: Cycloicosane
Substitution: Halogenated this compound
Scientific Research Applications
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties of polyacetylenes and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne involves its interaction with molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to form stable complexes with metals and other molecules also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonyne: Another polyacetylene with a similar cyclic structure but fewer triple bonds.
Cyclododeca-1,3,5,7,9,11-hexyne: A smaller cyclic polyacetylene with six triple bonds.
Uniqueness
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is unique due to its larger ring size and higher number of triple bonds, which confer distinct electronic properties and reactivity. This makes it particularly valuable for applications in materials science and organic electronics.
Properties
CAS No. |
141219-85-4 |
|---|---|
Molecular Formula |
C20 |
Molecular Weight |
240.2 g/mol |
IUPAC Name |
cycloicosadecayne |
InChI |
InChI=1S/C20/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1 |
InChI Key |
INQGZUCFGGMWFS-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC#CC#CC#CC#CC#CC#CC#CC#CC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
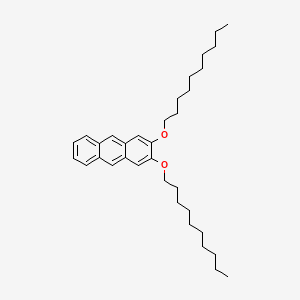
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)


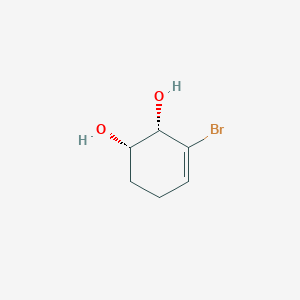
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
